molecular formula C32H27NO11 B116067 N-(Cglu)A CAS No. 145613-84-9

N-(Cglu)A

Cat. No. B116067
CAS RN: 145613-84-9
M. Wt: 601.6 g/mol
InChI Key: POLMXRJPIMTBPO-DSPNEAMJSA-N
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Description

N-(Cglu)A is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. It is a derivative of glutamic acid and contains an amide bond that makes it stable and resistant to enzymatic degradation.

Mechanism of Action

The mechanism of action of N-(Cglu)A is not fully understood, but it is believed to act through multiple pathways. It can scavenge free radicals and inhibit oxidative stress, which plays a crucial role in various diseases. It also modulates the activity of various signaling pathways, including NF-κB, MAPK, and PI3K/Akt, which are involved in inflammation, cell survival, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of inflammatory diseases. It also enhances the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage. In addition, it can improve cognitive function and memory by enhancing synaptic plasticity and reducing neuroinflammation.

Advantages and Limitations for Lab Experiments

N-(Cglu)A has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. It also exhibits low toxicity and can be administered orally or intravenously. However, its solubility in water is limited, which can pose a challenge for some experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of some experiments.

Future Directions

There are several future directions for N-(Cglu)A research. One direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its immunomodulatory properties and its potential use in the treatment of autoimmune diseases. In addition, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various fields of scientific research. Its anti-inflammatory, antioxidant, and neuroprotective properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of N-(Cglu)A involves the reaction of glutamic acid with acyl chloride in the presence of a base catalyst. The resulting product is purified by column chromatography and characterized by various spectroscopic techniques. This method is relatively simple and can be scaled up for large-scale production.

Scientific Research Applications

N-(Cglu)A has been extensively studied for its potential applications in various fields such as neurobiology, immunology, and cancer research. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. It also exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation.

properties

CAS RN

145613-84-9

Molecular Formula

C32H27NO11

Molecular Weight

601.6 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(14-methoxy-9-oxo-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(18),2(6),7,11(19),12,14,16-heptaen-10-yl)oxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C32H27NO11/c1-40-21-4-2-3-17-18(21)11-20-25-19(12-22-30(26(17)25)43-14-42-22)31(39)33(20)32-29(38)28(37)27(36)23(44-32)13-41-24(35)10-7-15-5-8-16(34)9-6-15/h2-12,23,27-29,32,34,36-38H,13-14H2,1H3/b10-7+/t23-,27-,28+,29-,32-/m1/s1

InChI Key

POLMXRJPIMTBPO-DSPNEAMJSA-N

Isomeric SMILES

COC1=CC=CC2=C3C4=C(C=C21)N(C(=O)C4=CC5=C3OCO5)[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)/C=C/C7=CC=C(C=C7)O)O)O)O

SMILES

COC1=CC=CC2=C3C4=C(C=C21)N(C(=O)C4=CC5=C3OCO5)C6C(C(C(C(O6)COC(=O)C=CC7=CC=C(C=C7)O)O)O)O

Canonical SMILES

COC1=CC=CC2=C3C4=C(C=C21)N(C(=O)C4=CC5=C3OCO5)C6C(C(C(C(O6)COC(=O)C=CC7=CC=C(C=C7)O)O)O)O

synonyms

aristolactam, N-((6'-p-coumaroyl)glucopyranosyl)
aristolactam-N-(6'-trans-p-coumaroyl)-beta-D-glucopyranoside
N-((6'-p-coumaroyl)glucopyranosyl)aristolactam
N-((6'-trans-p-coumaroyl)-beta-D-glucopyranosyl)aristolactam
N-(CGlu)A

Origin of Product

United States

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